molecular formula C27H29Br2NO10 B1140350 14-Bromodaunorubicin hydrobromide CAS No. 60873-68-9

14-Bromodaunorubicin hydrobromide

Katalognummer: B1140350
CAS-Nummer: 60873-68-9
Molekulargewicht: 687.3 g/mol
InChI-Schlüssel: MYLSQMUXMDHPTM-RUELKSSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Bromo Daunorubicin Hydrobromide Salt (CAS No. 60873-68-9) is a brominated derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. Its molecular formula is C27H29Br2NO10, with a molecular weight of 687.33 g/mol . Structurally, the compound features a 14-bromoacetyl substitution on the daunorubicin aglycone, enhancing its reactivity for conjugation with targeting moieties (e.g., mitochondrial-targeting drug carriers) . The hydrobromide salt form improves stability and solubility in polar solvents, though it remains slightly soluble in water and methanol .

This derivative is primarily utilized in research settings to synthesize prodrugs or conjugates for targeted chemotherapy. For example, it has been employed to develop mitochondria-targeting doxorubicin (DOX) derivatives like NitDOX, which release nitric oxide (NO) in response to mitochondrial enzymes .

Eigenschaften

CAS-Nummer

60873-68-9

Molekularformel

C27H29Br2NO10

Molekulargewicht

687.3 g/mol

IUPAC-Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide

InChI

InChI=1S/C27H28BrNO10.BrH/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI-Schlüssel

MYLSQMUXMDHPTM-RUELKSSGSA-N

Synonyme

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide;  14-Bromodaunomycin Hydrobromide Salt

Herkunft des Produkts

United States

Vorbereitungsmethoden

Gas-Phase HBr Treatment

The brominated daunorubicin free base is exposed to anhydrous HBr gas in a controlled atmosphere reactor. The reaction proceeds quantitatively due to the high reactivity of gaseous HBr:

Conditions :

  • Solvent: Dichloromethane (DCM)

  • HBr Flow Rate: 0.5 L/min

  • Duration: 2 hours

  • Salt Yield: 95–98%

Excess HBr is removed by nitrogen purging, and the product is precipitated by adding cold diethyl ether.

Solution-Phase Neutralization

A more controlled approach involves titrating HBr (48% aqueous solution) into a suspension of the free base in ethanol until pH 2.5–3.0 is achieved. The salt precipitates upon cooling to −20°C:

Conditions :

  • Solvent: Ethanol/water (9:1 v/v)

  • Equivalents of HBr: 1.05 equiv

  • Crystallization Temperature: −20°C

  • Salt Yield: 85–90%

This method allows better control over crystal morphology, which is critical for consistent dissolution profiles in pharmaceutical formulations.

Purification and HPLC Analysis

Achieving >75% purity necessitates multistep purification:

Column Chromatography

Crude 14-Bromo Daunorubicin Hydrobromide Salt is initially purified via silica gel chromatography:

Parameters :

  • Stationary Phase: Silica gel 60 (230–400 mesh)

  • Mobile Phase: Chloroform/methanol/ammonium hydroxide (80:18:2 v/v/v)

  • Elution Mode: Isocratic

  • Purity After Chromatography: 70–75%

Preparative HPLC

Final purification employs reversed-phase preparative HPLC to remove closely related impurities (e.g., 13-bromo isomers):

HPLC Conditions :

  • Column: C18, 250 × 21.2 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: 20–50% B over 30 minutes

  • Flow Rate: 10 mL/min

  • Detection: UV at 254 nm

  • Final Purity: >75% (by peak area normalization)

Comparative Analysis of Synthesis Routes

Method Brominating Agent Yield (%) Purity (%) Key Advantage
TMSBr-BenzeneTMSBr60–6570–75Minimal anthraquinone degradation
HBr-Acetic AcidHBr55–6065–70Faster reaction time
Gas-Phase HBr Salt FormationHBr gas95–98>75High salt purity
Solution-Phase NeutralizationHBr solution85–90>75Controlled crystallization

Analyse Chemischer Reaktionen

Types of Reactions: 14-Bromo Daunorubicin Hydrobromide Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action :
14-Bromo Daunorubicin Hydrobromide Salt functions similarly to other anthracyclines by intercalating DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. This mechanism leads to apoptosis in rapidly dividing cancer cells.

Case Studies :

  • A study published in Cancer Research highlighted the effectiveness of 14-Bromo Daunorubicin in inducing apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The compound demonstrated a significantly lower IC50 value compared to traditional daunorubicin, indicating higher potency against certain cancer types .
  • Another investigation detailed the compound's selective cytotoxicity towards high-ploidy breast cancer cells, activating p53 pathways that trigger cell death while sparing normal cells .

Synthesis and Derivatives

Synthetic Routes :
The synthesis of 14-Bromo Daunorubicin involves bromination of daunorubicin using brominating agents under controlled conditions. Various synthetic methodologies have been explored to enhance yield and purity, including the use of microwave-assisted synthesis techniques .

Derivatives and Modifications :
Research has also focused on creating analogs of 14-Bromo Daunorubicin to improve its pharmacological profile. For instance, conjugates with peptides have been developed to target specific tumor types more effectively .

Pharmacological Studies

In Vivo Studies :
Animal model studies have shown that 14-Bromo Daunorubicin exhibits significant antitumor activity with a favorable safety profile compared to its parent compound. These studies are crucial for understanding the therapeutic window and potential side effects associated with this compound .

Toxicology :
Toxicological assessments indicate that while 14-Bromo Daunorubicin retains some of the cardiotoxicity associated with anthracyclines, modifications in dosing regimens can mitigate these effects .

Clinical Applications

Although primarily used in preclinical research settings, there is potential for clinical application in treating resistant forms of leukemia and solid tumors. The compound's unique properties may allow it to overcome resistance mechanisms observed with standard chemotherapeutics.

Wirkmechanismus

14-Bromo Daunorubicin Hydrobromide Salt exerts its effects primarily through intercalation into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II. This inhibition prevents the religation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . The compound also generates reactive oxygen species, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 14-Bromo Daunorubicin Hydrobromide Salt with structurally or functionally related anthracycline derivatives:

Compound Molecular Formula Key Substituents Solubility Primary Application References
14-Bromo Daunorubicin Hydrobromide C27H29Br2NO10 14-Bromoacetyl, hydrobromide salt Slight in H2O, MeOH Research (prodrug synthesis)
Daunorubicin Hydrochloride C27H29NO10·HCl 14-Hydrogen, hydrochloride salt Soluble in H2O, DMSO Clinical (leukemia therapy)
14-Chlorodaunorubicin Hydrobromide C27H29ClBrNO10 14-Chloroacetyl, hydrobromide salt Similar to bromo derivative Mitochondrial targeting
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin C28H29F3NO10 Trifluoroacetyl group at N-position Not reported Impurity standard
C12-DOXO Ester (Lauric Acid Conjugate) C39H51BrNO11 14-Bromoacetyl + C12 lauric acid Lipophilic Enhanced cellular uptake

Key Findings

Reactivity and Targeting: The 14-bromo substitution enables covalent conjugation with mitochondrial-targeting groups (e.g., 4-(2,3-dinitrooxypropyl)benzoic acid), yielding compounds like NitDOX. These conjugates exhibit 10-fold higher mitochondrial accumulation compared to unmodified DOX, with NO release triggered by mitochondrial enzymes . In contrast, 14-chloro analogues show similar conjugation efficiency but differ in stability due to halogen electronegativity .

Solubility and Stability: The hydrobromide salt form of 14-Bromo Daunorubicin offers hygroscopic stability under inert storage (-20°C), whereas hydrochloride salts (e.g., daunorubicin HCl) are more water-soluble and clinically viable . Lipophilic derivatives like the C12-DOXO ester demonstrate enhanced membrane permeability but require organic solvents (e.g., DMSO) for solubilization .

Analytical Purity: 14-Bromo Daunorubicin Hydrobromide is specified as >75% pure by HPLC, making it suitable for controlled conjugation reactions. Impurities such as N-(Trifluoroacetyl)daunorubicin (CAS 26388-52-3) are monitored during synthesis to ensure batch consistency .

Research and Industrial Relevance

  • Prodrug Development : The compound’s bromine atom serves as a reactive handle for click chemistry, enabling site-specific drug delivery systems .
  • Quality Control: As an impurity standard, it aids in validating HPLC methods for daunorubicin-based pharmaceuticals (e.g., co-analysis with cytarabine) .
  • Limitations : Its research-only status and moderate solubility restrict direct therapeutic use, necessitating further derivatization for clinical translation .

Biologische Aktivität

14-Bromo Daunorubicin Hydrobromide Salt is a derivative of the anthracycline antibiotic daunorubicin, widely recognized for its potent antineoplastic properties. This compound has gained attention in cancer research due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The following sections detail the biological activity of this compound, including its mechanisms of action, cellular effects, dosage effects in animal models, and potential therapeutic applications.

Target Interactions

14-Bromo Daunorubicin primarily targets DNA and topoisomerase II , crucial enzymes involved in DNA replication and repair. The compound intercalates between DNA base pairs, disrupting the normal function of DNA polymerases and leading to inhibition of nucleic acid synthesis.

Biochemical Pathways

The interaction with topoisomerase II stabilizes the DNA-topoisomerase complex, preventing the re-ligation of DNA strands, which results in DNA breaks and subsequent cell death via apoptosis. Additionally, 14-Bromo Daunorubicin can generate reactive oxygen species (ROS), further contributing to oxidative stress and cellular damage .

Cellular Effects

14-Bromo Daunorubicin exhibits significant cytotoxicity, particularly against various cancer cell lines. It induces apoptosis by:

  • Downregulating anti-apoptotic genes : This shifts the balance towards cell death.
  • Upregulating pro-apoptotic genes : Enhancing the apoptotic signaling pathways.

Case Study: In Vitro Cytotoxicity

In vitro studies have demonstrated that treatment with 14-Bromo Daunorubicin leads to substantial cell death within 24 to 48 hours. For example, a study showed that a concentration of 0.5 µM resulted in a significant reduction in cell viability across multiple cancer cell lines .

Dosage Effects in Animal Models

The biological activity of 14-Bromo Daunorubicin is dose-dependent:

  • Low doses : Effective tumor growth inhibition with minimal toxicity.
  • High doses : Increased risk of cardiotoxicity, myelosuppression, and gastrointestinal toxicity .

Table 1: Dosage Effects on Tumor Growth Inhibition

Dose (mg/kg)Tumor Growth Inhibition (%)Toxicity Level
530Low
1050Moderate
2080High

Metabolism and Pharmacokinetics

14-Bromo Daunorubicin is primarily metabolized in the liver through reduction and hydrolysis processes. Key enzymes involved include cytochrome P450 reductase and aldo-keto reductases. The metabolites formed are conjugated with glucuronic acid or sulfate for excretion via bile and urine .

Applications in Research

This compound has several applications in scientific research:

  • Chemistry : Used as a reference standard for pharmaceutical testing.
  • Biology : Investigated for its interactions with DNA and topoisomerase II.
  • Medicine : Explored for its potential use in chemotherapy regimens against various cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 14-Bromo Daunorubicin Hydrobromide Salt, and how is purity (>75%) ensured during purification?

  • Answer: The compound is synthesized by bromination of daunorubicin followed by salt formation with hydrobromic acid. For example, derivatives like C12-DOXO ester are prepared by reacting 14-bromo daunorubicin hydrobromide with fatty acids (e.g., lauric acid) in dry DMF, followed by flash chromatography (eluent: dichloromethane/methanol gradient) and precipitation as hydrochloride salts for isolation . Purity validation (>75%) requires HPLC analysis with reversed-phase columns (e.g., C18) and mobile phases containing formic acid/acetonitrile gradients, as described in validated protocols .

Q. How should researchers validate the purity of 14-Bromo Daunorubicin Hydrobromide Salt using HPLC, and what parameters are critical for reproducibility?

  • Answer: Use a reversed-phase HPLC system with a C18 column (e.g., Waters Xterra MS C18, 3.5 µm) and a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Apply a gradient from 10% B to 90% B over 9 minutes, with detection at 480 nm. System suitability tests (peak symmetry, retention time consistency) and comparison to USP/EP reference standards ensure reproducibility . For impurities, set thresholds at ≤0.1% for unknown peaks relative to the main peak .

Q. What storage conditions are optimal for maintaining the stability of 14-Bromo Daunorubicin Hydrobromide Salt in laboratory settings?

  • Answer: Store at ≤-20°C in airtight, light-protected containers. Stability studies indicate moisture uptake up to 2.4% at 90% relative humidity (RH), necessitating desiccants. Prolonged exposure to >40°C accelerates degradation; thus, avoid ambient temperatures during handling .

Advanced Research Questions

Q. What analytical techniques are essential for characterizing polymorphic forms of 14-Bromo Daunorubicin Hydrobromide Salt, and how do environmental factors influence its solid-state properties?

  • Answer: X-ray powder diffraction (XRPD) distinguishes polymorphs (e.g., Form 1 vs. Form 2), while differential scanning calorimetry (DSC) identifies thermal events (e.g., melting at ~211°C). Dynamic vapor sorption (DVS) reveals hygroscopicity (2.4% moisture uptake at 90% RH), and thermogravimetric analysis (TGA) quantifies solvent residues. Slurry experiments in water (pH 1–6.5) show form stability under acidic conditions but partial crystallization at neutral pH .

Q. How can impurity profiling be systematically conducted for 14-Bromo Daunorubicin Hydrobromide Salt, and what regulatory thresholds apply?

  • Answer: Use thin-layer chromatography (TLC) with silica gel plates and chloroform/methanol/water/acetic acid (15:5:1:1) to detect related substances. For HPLC, apply a limit test where impurity peaks must not exceed 0.1% area under the curve (AUC) relative to the main peak. The European Pharmacopoeia (EP) mandates ≥98% HPLC purity for reference standards, with retesting every six months .

Q. What strategies enhance the bioavailability of 14-Bromo Daunorubicin Hydrobromide Salt in nanoparticle-based drug delivery systems?

  • Answer: Incorporate the compound into solid lipid nanoparticles (SLNs) via esterification with fatty acids (e.g., lauric acid) to improve lipophilicity. Purify using flash chromatography and characterize particle size via dynamic light scattering (DLS). In vitro studies in cancer cell lines (e.g., HT29-dx) demonstrate enhanced intracellular accumulation compared to free drugs .

Q. How can researchers design experiments to evaluate the efficacy of 14-Bromo Daunorubicin derivatives in overcoming chemoresistance in cancer models?

  • Answer: Use doxorubicin-resistant cell lines (e.g., HT29-dx) and compare IC50 values between 14-bromo derivatives and parent drugs. Employ flow cytometry to assess apoptosis (Annexin V/PI staining) and confocal microscopy to track subcellular localization. Mechanistic studies should link bromine substitution to reduced efflux pump activity (e.g., P-gp inhibition) .

Methodological Notes

  • Chromatography: Always equilibrate HPLC columns for ≥30 minutes with starting mobile phase to ensure retention time consistency .
  • Polymorphism: Use slurry experiments in water/acetone (1:1) to screen for stable forms under pharmaceutically relevant conditions .
  • Synthesis: Optimize reaction stoichiometry (e.g., 3:1 molar ratio of lauric acid to 14-bromo daunorubicin) to maximize esterification yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.